molecular formula C22H24ClN5O2 B11198835 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B11198835
M. Wt: 425.9 g/mol
InChI Key: JWJIVQAADMGAIF-UHFFFAOYSA-N
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Description

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may yield a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of oxadiazole, pyridine, and piperidine, such as:

Uniqueness

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C22H24ClN5O2/c1-14(2)25-21(29)15-8-11-28(12-9-15)20-18(7-4-10-24-20)22-26-19(27-30-22)16-5-3-6-17(23)13-16/h3-7,10,13-15H,8-9,11-12H2,1-2H3,(H,25,29)

InChI Key

JWJIVQAADMGAIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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